molecular formula C16H26N2O2 B13735504 2-Ethylhexyl 3,5-diamino-4-methylbenzoate CAS No. 42908-15-6

2-Ethylhexyl 3,5-diamino-4-methylbenzoate

Cat. No.: B13735504
CAS No.: 42908-15-6
M. Wt: 278.39 g/mol
InChI Key: IUSWWMQKWNMRSQ-UHFFFAOYSA-N
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Description

2-Ethylhexyl 3,5-diamino-4-methylbenzoate is a benzoate ester derivative characterized by a 2-ethylhexyl ester group and a substituted benzene ring with amino (-NH₂) and methyl (-CH₃) functional groups. The presence of diamino groups may enhance reactivity, enabling its use as a crosslinking agent in epoxy resins or a precursor for dyes and pharmaceutical intermediates . The 2-ethylhexyl moiety likely contributes to hydrophobicity and compatibility with nonpolar matrices, similar to other 2-ethylhexyl esters used in plasticizers and coatings .

Properties

CAS No.

42908-15-6

Molecular Formula

C16H26N2O2

Molecular Weight

278.39 g/mol

IUPAC Name

2-ethylhexyl 3,5-diamino-4-methylbenzoate

InChI

InChI=1S/C16H26N2O2/c1-4-6-7-12(5-2)10-20-16(19)13-8-14(17)11(3)15(18)9-13/h8-9,12H,4-7,10,17-18H2,1-3H3

InChI Key

IUSWWMQKWNMRSQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COC(=O)C1=CC(=C(C(=C1)N)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylhexyl 3,5-diamino-4-methylbenzoate typically involves the esterification of 3,5-diamino-4-methylbenzoic acid with 2-ethylhexanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Ethylhexyl 3,5-diamino-4-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethylhexyl 3,5-diamino-4-methylbenzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the formulation of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Ethylhexyl 3,5-diamino-4-methylbenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s amino groups can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. Additionally, the ester group may enhance the compound’s lipophilicity, facilitating its penetration through biological membranes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound distinguishes itself from other 2-ethylhexyl esters through its aromatic benzoate core and electron-rich diamino substituents. Key structural and functional comparisons include:

  • Di-(2-ethylhexyl) adipate (CAS 103-23-1): A linear aliphatic ester used as a plasticizer. Lacks aromaticity and reactive amino groups, resulting in lower chemical reactivity compared to the target compound .
  • Bis(2-ethylhexyl) phthalate (CAS 117-84-0): A high-molecular-weight phthalate plasticizer. While both share aromaticity, the absence of amino groups in phthalates limits their utility in applications requiring nucleophilic reactivity .
  • 2-Ethylhexyl Acrylate (CAS 103-11-7): A monofunctional acrylate monomer. The acrylate group enables radical polymerization, whereas the benzoate structure of the target compound may favor condensation or step-growth polymerization .

Physical and Chemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Properties
2-Ethylhexyl 3,5-diamino-4-methylbenzoate Not Available C₁₇H₂₆N₂O₂ ~290.4 >300 (estimated) High polarity (amino groups), UV stability
Di-(2-ethylhexyl) adipate 103-23-1 C₂₂H₄₂O₄ 370.6 245–255 Low volatility, flexible backbone
Bis(2-ethylhexyl) phthalate 117-84-0 C₂₄H₃₈O₄ 390.6 386 High plasticity, endocrine disruption concerns
2-Ethylhexyl Methacrylate 97-88-1* C₁₂H₂₂O₂ 198.3 223 Hydrophobicity, scratch resistance

Toxicity and Environmental Impact

  • Bis(2-ethylhexyl) phthalate : Documented endocrine-disrupting effects and environmental persistence .
  • 2-Ethylhexyl Chloroformate : Highly reactive and toxic; requires stringent handling protocols .
  • This compound: Predicted to have moderate toxicity due to amino groups, necessitating further ecotoxicological studies.

Research Findings and Gaps

  • Synthetic Routes: outlines methods for synthesizing amino-triazole derivatives, which could inform the synthesis of the target compound via esterification or Schotten-Baumann reactions.
  • Performance Data : While 2-ethylhexyl nitrate’s cetane-enhancing properties are well-documented , analogous data for the target compound in material science applications remain speculative.

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